5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile
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Overview
Description
5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This specific compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzonitrile with 2-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine in the presence of a catalyst to form the quinazoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and bacterial infections.
Medicine: Investigated for its anticancer properties, particularly against bladder and lung cancers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its use in treating non-small cell lung cancer.
Afatinib: Used in the treatment of metastatic non-small cell lung cancer.
Uniqueness
What sets 5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile apart is its specific combination of functional groups and aromatic rings, which confer unique binding properties and biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization in drug development .
Properties
CAS No. |
892240-98-1 |
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Molecular Formula |
C29H21FN4O |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8,10,11,12-tetrahydroquinolino[1,2-a]quinazoline-7-carbonitrile |
InChI |
InChI=1S/C29H21FN4O/c30-22-12-6-4-10-19(22)26-21(16-31)29-33-28(32)20-11-5-7-13-23(20)34(29)24-14-18(15-25(35)27(24)26)17-8-2-1-3-9-17/h1-13,18,26H,14-15H2,(H2,32,33) |
InChI Key |
DGMOWYHWAMKBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N3C4=CC=CC=C4C(=NC3=C(C2C5=CC=CC=C5F)C#N)N)C6=CC=CC=C6 |
Origin of Product |
United States |
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